molecular formula C20H41NO2 B1215945 Cetyl betaine CAS No. 693-33-4

Cetyl betaine

Cat. No. B1215945
CAS RN: 693-33-4
M. Wt: 327.5 g/mol
InChI Key: TYIOVYZMKITKRO-UHFFFAOYSA-N
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Description

SCetyl betaine, also known as betaine, is a compound that has been studied extensively for its various biochemical effects and potential health benefits. In the context of scientific research, cetyl betaine has been explored in several domains, notably in health and physiological processes. However, it's important to note that the following description focuses on the general aspects of cetyl betaine and excludes information related to drug use, dosage, side effects, and specific application directions.
Cetyl betaine has been investigated for its role in reducing plasma homocysteine concentrations. For instance, a study by Schwab et al. (2002) found that betaine supplementation decreases plasma homocysteine levels without significantly affecting body weight, body composition, or resting energy expenditure in obese individuals (Schwab et al., 2002).
Another area of interest is the potential impact of cetyl betaine on body composition and performance. Cholewa, Guimarães‐Ferreira, and Zanchi (2014) reviewed findings that suggest betaine supplementation may promote reductions in adiposity and gains in lean mass, which could potentially enhance sports performance (Cholewa et al., 2014).
Cetyl betaine has also been studied for its effects on kidney function. For example, a study by Liu et al. (2013) demonstrated that betaine reduces serum uric acid levels and improves kidney function in hyperuricemic mice (Liu et al., 2013). Additionally, Knopman and Patterson (2001) suggested that betaine is a safe and tolerable methyl donor for Alzheimer's disease patients, potentially reducing homocysteine levels and slowing disease progression (Knopman &  Patterson, 2001).

Scientific Research Applications

Cetyl Cetyl betaine is a versatile compound used in various scientific research applications, particularly in studies related to metabolic health, neurological conditions, renal function, liver health, and cardiovascular health.
Metabolic Health: Cetyl Cetyl betaine has been examined for its role in metabolic health, particularly in decreasing plasma homocysteine concentrations, as demonstrated by Schwab et al. (2002) (Schwab et al., 2002). Additionally, it has been studied for its potential to promote reductions in adiposity and gains in lean mass, which may improve body composition and sports performance, as reviewed by Cholewa, Guimarães‐Ferreira, and Zanchi (2014) (Cholewa et al., 2014).
Neurological Research: In neurological research, cetyl Cetyl betaine has been explored as a safe and tolerable methyl donor for Alzheimer's disease patients, potentially reducing homocysteine levels and slowing disease progression, as indicated by Knopman and Patterson (2001) (Knopman &  Patterson, 2001).
Renal Function: The compound has been implicated in improving kidney function, as shown by Liu et al. (2013), who found that Cetyl betaine reduces serum uric acid levels and improves kidney function in hyperuricemic mice (Liu et al., 2013).
Liver Health: Cetyl Cetyl betaine has also been studied for its effects on liver health. For example, Abdelmalek et al. (2001) noted significant biochemical and histological improvement in patients with nonalcoholic steatohepatitis treated with Cetyl betaine (Abdelmalek et al., 2001).
Cardiovascular Health: In cardiovascular research, Cetyl betaine supplementation has been linked with a moderate increase in total cholesterol levels, potentially impacting cardiovascular health, as reported in a systematic review and meta-analysis by Zawieja, Zawieja, and Chmurzyńska (2019) (Zawieja et al., 2019).

Mechanism of Action

Cetyl Cetyl betaine's mechanism of action encompasses a wide range of biochemical and physiological processes, including the mitigation of oxidative stress and inflammation, regulation of metabolic pathways, improvement of renal function, enhancement of body composition and sports performance, prevention of liver steatosis, improvement in glucose tolerance and insulin sensitivity, and anticonvulsant properties.
Oxidative Stress and Inflammation: Betaine supplementation has been shown to mitigate oxidative/nitrosative stress and suppress inflammation. This was observed in a study where Cetyl betaine supplementation mitigated cisplatin-induced nephrotoxicity in rats, as reported by Hagar et al. (2015) (Hagar et al., 2015).
Regulation of Metabolic Pathways: Betaine plays a role in regulating methionine metabolism, which is crucial for liver health. Arumugam et al. (2021) discussed how Cetyl betaine protects against alcohol-induced and metabolic-associated liver diseases by regulating this pathway (Arumugam et al., 2021).
Renal Function Improvement: Liu et al. (2013) found that Cetyl betaine improves kidney function in hyperuricemic mice by regulating protein levels of renal organic ion transporters (Liu et al., 2013).
Body Composition and Sports Performance: Betaine could promote reductions in adiposity and gains in lean mass, potentially through mechanisms like stimulation of lipolysis and insulin receptor signaling. Cholewa, Guimarães‐Ferreira, and Zanchi (2014) reviewed these potential mechanisms (Cholewa et al., 2014).
Liver Steatosis Prevention: According to Ahn et al. (2015), Cetyl betaine inhibits hepatic triacylglycerol accumulation and enhances lipid secretion, thereby providing anti-steatotic activity against high-fat diet-induced liver steatosis (Ahn et al., 2015).
Glucose Tolerance and Insulin Sensitivity: Betaine improves glucose tolerance, decreases non-esterified fatty acids, and prevents lipid accumulation in skeletal muscle, as per the research conducted by Szkudelska et al. (2021), indicating improved insulin sensitivity (Szkudelska et al., 2021).
Anticonvulsant Properties: Freed, Gillin, and Wyatt (1979) reported that Cetyl betaine has general anticonvulsant action, blocking convulsions induced by various agents (Freed et al., 1979).

Biochemical and Physiological Effects

While Cetyl betaine offers distinct advantages in laboratory experiments, such as improving DNA melting studies and mitigating nephrotoxicity, there are also limitations to its use, including variable effects across different models and dependence on experimental conditions. Researchers need to consider these factors when designing and interpreting experiments involving cetyl Cetyl betaine.
Liver Health: Betaine leads to significant biochemical and histological improvement in nonalcoholic steatohepatitis, as shown by Abdelmalek et al. (2001) (Abdelmalek et al., 2001).
Body Composition and Sports Performance: Betaine supplementation could promote reductions in adiposity and gains in lean mass, potentially improving sports performance, as reviewed by Cholewa, Guimarães‐Ferreira, and Zanchi (2014) (Cholewa et al., 2014).
Metabolic Effects: Kim, Choi, and Kim (2003) noted that Cetyl betaine administration induces changes in hepatic metabolism of S-amino acids, affecting the methionine cycle and cystathionine synthesis (Kim, Choi, &  Kim, 2003).
Renal Function: Hagar et al. (2015) reported that Cetyl betaine supplementation mitigates cisplatin-induced nephrotoxicity by reducing oxidative/nitrosative stress and inflammation in kidney tissues (Hagar et al., 2015).
Cardiovascular Health: According to a study by Schwab et al. (2002), Cetyl betaine supplementation decreased plasma homocysteine concentration but did not significantly affect other aspects of body composition (Schwab et al., 2002).
Cancer Cell Growth Suppression: Lee (2015) found that Cetyl betaine treatment upregulates mitochondrial respiration and cytochrome c oxidase activity, suggesting potential anti-cancer effects (Lee, 2015).
Cholesterol and Lipid Levels: Betaine supplementation was observed to increase blood LDL cholesterol and triacylglycerol concentrations in healthy humans, as shown by Olthof et al. (2005) (Olthof et al., 2005).
Overall Health Benefits: Craig (2004) noted that Cetyl betaine protects cells, improves vascular risk factors, and enhances performance, making it an important nutrient for preventing chronic diseases (Craig, 2004).

Advantages and Limitations for Lab Experiments

The use of cetyl Cetyl betaine, known as Cetyl betaine, in laboratory experiments has both advantages and limitations, as highlighted in various scientific research studies. These are summarized below:

Advantages

Improvement of DNA Melting Studies: Betaine can reduce or eliminate the base pair composition dependence of DNA thermal melting transitions, which is beneficial for experimental separation of compositional effects on DNA melting, as noted by Rees et al. (1993) (Rees et al., 1993).
Mitigation of Nephrotoxicity: Betaine supplementation has shown effectiveness in mitigating cisplatin-induced nephrotoxicity by attenuating pro-inflammatory and apoptotic mediators in kidney tissues, as reported by Hagar et al. (2015) (Hagar et al., 2015).
Enhancing Bacterial Growth in Air Samples: Betaine significantly increases the colonial outgrowth of airborne bacteria, which is crucial for microbiological studies, as observed by Marthi and Lighthart (1990) (Marthi &  Lighthart, 1990).

Limitations

Limited Scope in Some Biological Effects: While effective in certain contexts, Cetyl betaine's role in other biological processes may be limited or less understood. For example, its effect on specific metabolic pathways or in complex biological systems might not be fully delineated.
Variable Effects in Different Models: The effects of Cetyl betaine can vary significantly between in vitro and in vivo models, as well as among different animal models. This variability can limit the generalizability of experimental findings.
Dependence on Experimental Conditions: The outcomes of experiments using Cetyl betaine can be highly dependent on the specific conditions under which they are conducted, such as concentration of Cetyl betaine, the presence of other compounds, and environmental factors.

Future Directions

Future research directions for cetyl Cetyl betaine encompass a wide range of areas, from cardiovascular and renal health to athletic performance, liver disease, molecular mechanisms, mitochondrial function, and pharmacokinetics. These areas present opportunities for deepening our understanding of Cetyl betaine's biochemical properties and health benefits.
Cardiovascular Health: Continued research into the impact of Cetyl betaine on cholesterol levels is critical, as Zawieja, Zawieja, and Chmurzyńska (2019) indicated that Cetyl betaine supplementation might moderately increase total cholesterol levels, impacting cardiovascular health (Zawieja et al., 2019).
Renal Function Improvement: Liu et al. (2013) showed that Cetyl betaine improves kidney function in hyperuricemic mice, suggesting further investigation into its renal protective effects (Liu et al., 2013).
Body Composition and Athletic Performance: Future research can build upon the work of Cholewa, Guimarães‐Ferreira, and Zanchi (2014), who reviewed Cetyl betaine's potential in promoting adiposity reductions and lean mass gains (Cholewa et al., 2014).
Liver Health: Abdelmalek et al. (2001) found significant improvement in nonalcoholic steatohepatitis with Cetyl betaine, paving the way for more extensive studies on liver diseases (Abdelmalek et al., 2001).
Molecular Mechanisms and Pathway Analysis: Understanding the specific molecular pathways and mechanisms through which Cetyl betaine exerts its effects, such as its role in the methionine cycle and its impact on miRNA expression in kidney function, as described by Hussein and Al-Dalain (2021).
Mitochondrial Function and Oxidative Stress: Research by Heidari et al. (2018) into Cetyl betaine's role in regulating mitochondrial function and counteracting oxidative stress in hepatic injury models could be expanded to other tissues and conditions (Heidari et al., 2018).
Pharmacokinetics and Bioavailability: Schwab et al. (2006) highlighted the need for more detailed understanding of Cetyl betaine's pharmacokinetics and bioavailability in different physiological conditions and populations (Schwab et al., 2006).

Properties

IUPAC Name

2-[hexadecyl(dimethyl)azaniumyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H41NO2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(2,3)19-20(22)23/h4-19H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYIOVYZMKITKRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC[N+](C)(C)CC(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H41NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8027298
Record name 1-Hexadecanaminium, N-(carboxymethyl)-N,N-dimethyl-, inner salt
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Molecular Weight

327.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 1-Hexadecanaminium, N-(carboxymethyl)-N,N-dimethyl-, inner salt
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Cetyl betaine

CAS RN

693-33-4
Record name Cetyl betaine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=693-33-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name N-(Carboxymethyl)-N,N-dimethyl-1-hexadecanaminium hydroxide, inner salt
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Record name 1-Hexadecanaminium, N-(carboxymethyl)-N,N-dimethyl-, inner salt
Source EPA Chemicals under the TSCA
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Record name 1-Hexadecanaminium, N-(carboxymethyl)-N,N-dimethyl-, inner salt
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Record name (carboxylatomethyl)hexadecyldimethylammonium
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Record name CETYL BETAINE
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
162
Citations
J Yang, A Liu, Z Li, Y Ma, S Lv… - IOP Conference Series …, 2020 - iopscience.iop.org
… In this paper, cetyl betaine and HM-CTAC were selected as raw materials, and formaldehyde was used as assistant synthetics to prepare different multifunctional surfactants. The high …
Number of citations: 1 iopscience.iop.org
CL Burnett, WF Bergfeld, DV Belsito… - … journal of toxicology, 2018 - journals.sagepub.com
… ), while cetyl betaine partitioned into the … cetyl betaine and 25% of the applied dose of lauryl betaine were associated with the tissue. This study also examined the effects of cetyl betaine …
Number of citations: 18 journals.sagepub.com
DV Belsito, CD Klaassen, DC Liebler, RA Hill… - … Review, cirinfo@ cir …, 2013 - cir-safety.org
… The absorption of radiolabeled cetyl betaine (5.4 mM) and … % within 24 h) while cetyl betaine partitioned into the skin but … This study also examined the effects of cetyl betaine and lauryl …
Number of citations: 2 www.cir-safety.org
C Da, S Alzobaidi, G Jian, L Zhang, SL Biswal… - Journal of Petroleum …, 2018 - Elsevier
… that a single zwitterionic surfactant, cetyl betaine (CH 3 (CH … (LC/MS), cetyl betaine has high thermal stability with … addition of 0.08 mmol/L of cetyl betaine. Relative to ionic surfactants, …
Number of citations: 102 www.sciencedirect.com
VT Kelleppan, JP King, CSG Butler, AP Williams… - Advances in Colloid and …, 2021 - Elsevier
Betaines are a key class of zwitterionic surfactant that exhibit particularly favorable properties, making them indispensable in modern formulation. Due to their composition, betaines are …
Number of citations: 26 www.sciencedirect.com
PDJG Marks Jr, RC Shank, TJ Slaga, PW Snyder - 2013 - cir-safety.org
… The absorption of radiolabeled cetyl betaine and lauryl … 50% within 24 h) while cetyl betaine partitioned into the skin but … This study also examined the effects of cetyl betaine and lauryl …
Number of citations: 2 www.cir-safety.org
C Da, A Elhag, G Jian, L Zhang, S Alzobaidi… - SPE Annual Technical …, 2018 - onepetro.org
… The oil/water (O/W) partition coefficient of Duomeen TTM was very sensitive to pH, while that of cetyl betaine was constant over a wide range of pH. The ability to stabilize C/W foams at …
Number of citations: 28 onepetro.org
JA Zimmerman, RL Schnaare - Journal of colloid and interface science, 1999 - Elsevier
… With apKa of 4.95, myristylamine oxide exists in both the protonated and unprotonated forms while cetyl betaine with apKa of 1.83 does not have a significant fraction of protonated form …
Number of citations: 13 www.sciencedirect.com
R Schnaare - PHYSICOCHEMICAL AND AGGREGATION …, 1998 - search.proquest.com
… Abstract Hexadecyldimethyl betaine (cetyl betaine) is a … lower in concentration than that of cetyl betaine. In order to model … of the protonated form of cetyl betaine and the regular solution …
Number of citations: 0 search.proquest.com
JA Zimmerman - 1999 - search.proquest.com
… Micellization energies for cetyl betaine as a function of … Aggregate mole fraction for cetyl betaine as a function of the … concentration on the CMC of cetyl betaine at pH 4.8. Citrate (…
Number of citations: 0 search.proquest.com

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